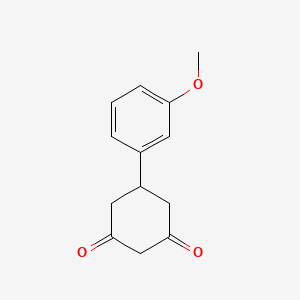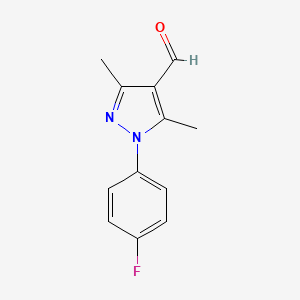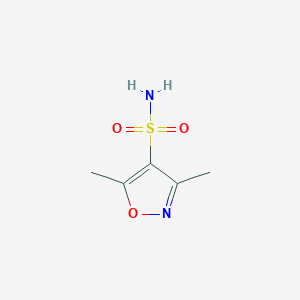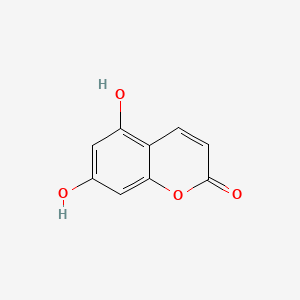
5,7-Dihydroxycoumarin
Übersicht
Beschreibung
5,7-Dihydroxycoumarin, also known as 5,7-dihydroxychromen-2-one, is a coumarin isolated from the inflorescences of Macaranga triloba . It has been found to have antibacterial activities .
Synthesis Analysis
The chemical equivalence of the hydroxy groups in the 5,7-dihydroxycoumarin core has challenged synthetic chemists to develop short and efficient strategies for the selective modification of one of the hydroxy groups leaving the second intact . Over the past 100 years, chemists have proposed various approaches to distinguishing between these two groups according to their reactivity . While the early syntheses included simple nonselective reactions of both hydroxy groups and the subsequent separation of mixtures of the 5-O- and 7-O-isomers formed, recent sophisticated approaches often include the introduction of protective groups for selective directing reactions or the completely controlled construction of the 5,7-dihydroxycoumarin framework by Horner–Wadsworth–Emmons reaction .
Molecular Structure Analysis
The molecular structure of 5,7-Dihydroxycoumarin is C9H6O4 with a molecular weight of 178.1415 .
Chemical Reactions Analysis
5,7-Dihydroxycoumarin is a phenol and lactone. Phenols do not behave as organic alcohols, as one might guess from the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .
Physical And Chemical Properties Analysis
5,7-Dihydroxycoumarin has a molecular weight of 178.1415 and a molecular formula of C9H6O4 .
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxycoumarin: A Comprehensive Analysis of Scientific Research Applications
Biomedical Research: 5,7-Dihydroxycoumarin has shown promise in biomedical research due to its potential therapeutic applications for diseases such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, and Parkinson’s disease . Its derivatives are being explored for their multifunctional properties and therapeutic drug potential.
Enzyme Inhibition: This compound is used as an inhibitor for enzymes like protein tyrosine phosphatase 1B, acetylcholinesterase, and monoamine oxidase . These enzymes are significant in various physiological processes and diseases, making 5,7-Dihydroxycoumarin a valuable tool in pharmacological studies.
Antioxidant Properties: Studies have indicated that 5,7-dihydroxy-coumarins possess high antioxidant activity in vitro . This property is crucial for protecting cells from oxidative stress and has implications for aging and chronic diseases.
Dye and Pigment Industry: The derivatives of 2H-chromen-2-one, which include 5,7-Dihydroxycoumarin, are useful in the production of fluorescent materials . This application is significant in the dye and pigment industries for creating materials with specific optical properties.
Metal Ion Chelation: 5,7-Dihydroxycoumarin has demonstrated excellent ferrous-ion-chelating activity . This ability to bind metal ions can be utilized in various fields such as environmental chemistry and biochemistry.
Chemical Synthesis: The compound challenges synthetic chemists to develop strategies for selective modification due to the chemical equivalence of its hydroxy groups . This aspect is important for creating specialized molecules for research and industrial applications.
Safety and Hazards
Zukünftige Richtungen
To expand the range of 5,7-Dihydroxycoumarin-based inhibitors/activators used for targeting G protein-coupled receptors (GPCRs) in disease treatment, researchers are focusing on the synthesis and examination of synthetic 5,7-Dihydroxycoumarin derivatives with the aim to produce potential drugs with enhanced, modified or entirely novel effects .
Wirkmechanismus
Target of Action
It is known that coumarins, the class of compounds to which 5,7-dihydroxy-2h-chromen-2-one belongs, interact with a wide range of biological targets .
Mode of Action
It is known that coumarins can interact with their targets in various ways, including direct binding or modulation of enzymatic activity .
Biochemical Pathways
Coumarins are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Coumarins are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities .
Action Environment
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .
Eigenschaften
IUPAC Name |
5,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQFVJHWNCGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=CC(=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181765 | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2732-18-5 | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2732-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 5,7-dihydroxycoumarin is C9H6O4, and its molecular weight is 178.14 g/mol.
ANone: Yes, various spectroscopic techniques have been used to characterize 5,7-dihydroxycoumarin and its derivatives. These include: * NMR Spectroscopy (1H and 13C): Provides information about the number, type, and environment of hydrogen and carbon atoms in the molecule. [, , ] * Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ] * Infrared Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [] * Ultraviolet-Visible Spectroscopy: Provides information about the electronic transitions within the molecule, which can be helpful in determining conjugation and aromaticity. []
ANone: The chemical equivalence of the hydroxy groups in 5,7-dihydroxycoumarin poses a challenge for selective modification. Several approaches have been developed, including: * Protection-Deprotection Strategies: Utilizing protecting groups like nicotinoyl benzotriazole allows for selective modification of one hydroxyl group while the other is protected. [, ] * Controlled Construction: Utilizing reactions like the Horner–Wadsworth–Emmons reaction allows for the controlled assembly of the 5,7-dihydroxycoumarin framework with desired substituents. []
ANone: Yes, recent research demonstrates the direct C-H functionalization of 5,7-dihydroxycoumarins with electron-deficient triazines under mild, metal-free conditions. This reaction exhibits high chemo- and regioselectivity. []
ANone: The choice of protecting group can significantly influence the reactivity of 5,7-dihydroxycoumarin. For instance, nicotinoylation with nicotinoyl benzotriazole preferentially protects the 7-OH group, enabling selective modification at the 5-OH position. [, , ]
ANone: Ionic liquids, such as TMGT (N,N,N′,N′-tetramethylguanidinium trifluoroacetate), have been successfully employed as green and reusable catalysts in the synthesis of 9,10-dihydropyrano[2,3-h]chromene-2,8-diones. These reactions utilize 5,7-dihydroxycoumarin derivatives, aromatic aldehydes, and Meldrum's acid as starting materials. []
ANone: 5,7-Dihydroxycoumarin derivatives have demonstrated various biological activities, including: * Antioxidant activity: Some derivatives exhibit significant antioxidant properties by scavenging free radicals like DPPH. [, ] * Tyrosinase inhibition: Several derivatives have shown inhibitory effects against tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in skin-lightening cosmetics. [, ] * Anti-inflammatory activity: Certain 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins possess anti-inflammatory properties. [] * Antibacterial activity: Some 5,7-dihydroxycoumarin derivatives display potent antibacterial activity against various bacterial strains, including Staphylococcus aureus. [] * Antiproliferative activity: A series of synthesized coumarins, including 5,7-dihydroxycoumarin derivatives, exhibited antiproliferative activity against tumor cell lines like HEK 293 and HCT-116. [] * Anti-HIV activity: Derivatives like dimethylpyranocoumarins act as key intermediates in the synthesis of calanolide A, an HIV reverse transcriptase inhibitor. []
ANone: Yes, 5,7-dihydroxycoumarin and its derivatives have been isolated from various natural sources, including: * Morus alba (Mulberry) [, , , ] * Streblus ilicifolius [] * Eskemukerjea megacarpum [] * Mammea americana (Mammee apple) [, , , ] * Mesua ferrea (Ceylon ironwood) [, ] * Haplophyllum dauricum [, ] * Citrus medica (Citron) [] * Tadehagi triquetrum [] * Ficus carica (Fig) [] * Ampelopsis cantoniensis [] * Spatholobi Caulis []
ANone: The type and position of substituents on the coumarin core significantly influence the biological activity of 5,7-dihydroxycoumarin derivatives. * Hydroxyl Groups: The presence and position of hydroxyl groups are crucial for activity. For example, 5,7-dihydroxycoumarins are generally more potent tyrosinase inhibitors than their monohydroxylated counterparts. [] * Aryl/Alkyl Substituents: Introduction of aryl or alkyl groups at different positions can modulate activity. For instance, 6-acyl-4-aryl/alkyl derivatives exhibit potent anti-inflammatory activity. [] * Prenylation: Prenylation, the attachment of isoprenoid units, has been shown to influence biological activity. []
ANone: While specific QSAR models for 5,7-dihydroxycoumarin were not identified in the provided research, studies focusing on the relationship between the structure of coumarin derivatives and their inhibitory activity against specific targets like xanthine oxidase and HCV NS5B polymerase have been conducted. These studies provide insights into the structural features contributing to enhanced potency and selectivity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)
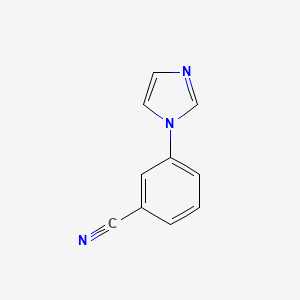
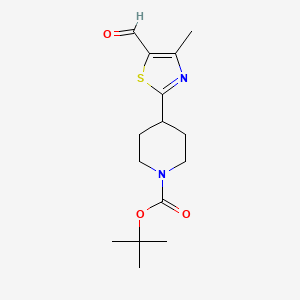
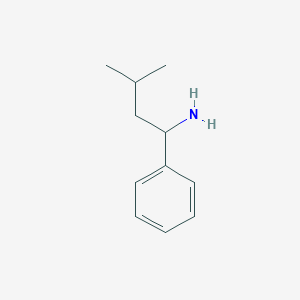

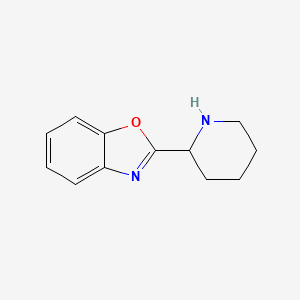
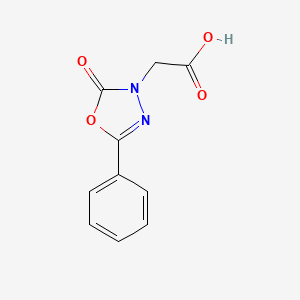
![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)
